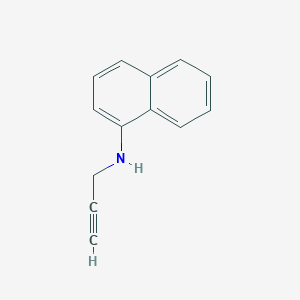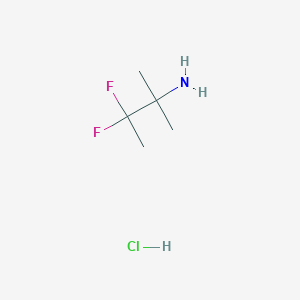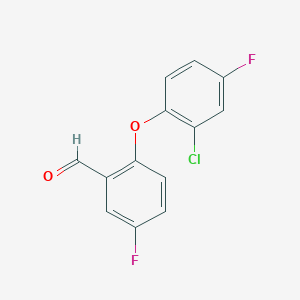
N-Propargylnaphtylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propargylnaphtylamine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis. N-propargylnaphtylamine is characterized by the presence of a propargyl group (-C≡C-CH₂) attached to a naphthylamine moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-propargylnaphtylamine has several applications in scientific research:
Wirkmechanismus
Target of Action
N-propargylnaphtylamine, also known as N-prop-2-ynylnaphthalen-1-amine, is a propargylamine derivative . Propargylamine derivatives, such as pargyline, rasagiline, and selegiline, are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
N-propargylnaphtylamine, like other propargylamine derivatives, acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin .
Biochemical Pathways
The inhibition of MAO-B leads to an increase in the levels of monoamines in the brain . This can have various effects on the biochemical pathways in the brain, particularly those involving neurotransmission. For instance, increased levels of dopamine can enhance the activity of the dopaminergic pathways, which are involved in the regulation of movement and mood .
Pharmacokinetics
Similar propargylamine derivatives like rasagiline and selegiline are well-absorbed orally and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The inhibition of MAO-B by N-propargylnaphtylamine can lead to increased levels of monoamines in the brain. This can result in various molecular and cellular effects, such as enhanced neurotransmission and potential neuroprotective effects . For instance, rasagiline, a propargylamine derivative, has been found to prevent apoptosis (cell death) by reducing oxidative stress and stabilizing mitochondrial membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-propargylnaphtylamine can be synthesized through several methods, including:
A3 Coupling Reaction: This method involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a catalyst.
KA2 Coupling Reaction: This method involves the reaction of a ketone, an alkyne, and an amine.
Industrial Production Methods: Industrial production of N-propargylnaphtylamine often employs solvent-free synthesis techniques to minimize environmental impact. Catalysts such as copper or zinc are used to facilitate the reaction, and the process is optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-propargylnaphtylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert N-propargylnaphtylamine to its corresponding amine derivatives.
Substitution: The propargyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amine derivatives.
Substitution: Substituted propargylamines.
Vergleich Mit ähnlichen Verbindungen
N-propargylnaphtylamine can be compared with other propargylamine derivatives such as:
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and neurodegenerative diseases.
Rasagiline: Another monoamine oxidase inhibitor with neuroprotective properties, used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase inhibitor used in the treatment of Parkinson’s and Alzheimer’s diseases.
Uniqueness: Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis further highlight its importance .
Eigenschaften
IUPAC Name |
N-prop-2-ynylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKHLKIXEAWBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18542-47-7 |
Source


|
| Record name | N-(prop-2-yn-1-yl)naphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2462119.png)

![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2462122.png)

![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2462128.png)





